4-Cyano-2-methylbutanoic acid
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Overview
Description
4-Cyano-2-methylbutanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It belongs to the class of carboxylic acids and nitriles, characterized by the presence of both a carboxyl group (-COOH) and a cyano group (-CN) attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the reaction of an alkyl halide with sodium cyanide (NaCN) forms a nitrile, which can then be hydrolyzed to yield the corresponding carboxylic acid . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide (CO₂) followed by acidification to produce the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles under controlled conditions. The process may include the use of catalysts to enhance reaction rates and improve yields. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted nitriles or carboxylic acids.
Scientific Research Applications
4-Cyano-2-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and carboxylic acids.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 4-Cyano-2-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- 4-Cyanopentanoic acid
- 4-Cyano-4-methylbutanoic acid
- 2-Methylbutanoic acid
Comparison: 4-Cyano-2-methylbutanoic acid is unique due to the presence of both a cyano and a carboxyl group on a butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
37810-29-0 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-cyano-2-methylbutanoic acid |
InChI |
InChI=1S/C6H9NO2/c1-5(6(8)9)3-2-4-7/h5H,2-3H2,1H3,(H,8,9) |
InChI Key |
REJFSMLCTZUOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#N)C(=O)O |
Origin of Product |
United States |
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